molecular formula C19H13F2NO B2957190 (2Z)-N-(2,4-difluorophenyl)-3-(naphthalen-1-yl)prop-2-enamide CAS No. 329779-58-0

(2Z)-N-(2,4-difluorophenyl)-3-(naphthalen-1-yl)prop-2-enamide

Cat. No.: B2957190
CAS No.: 329779-58-0
M. Wt: 309.316
InChI Key: LQTAZGRNFQNQAX-FLIBITNWSA-N
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Description

(2Z)-N-(2,4-Difluorophenyl)-3-(naphthalen-1-yl)prop-2-enamide is a synthetic enamide derivative characterized by a Z-configuration double bond, a naphthalen-1-yl moiety at the β-position, and a 2,4-difluorophenyl-substituted amide group. The naphthalene group likely contributes to hydrophobic interactions, while the amide linkage offers hydrogen-bonding capabilities .

Properties

IUPAC Name

(Z)-N-(2,4-difluorophenyl)-3-naphthalen-1-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2NO/c20-15-9-10-18(17(21)12-15)22-19(23)11-8-14-6-3-5-13-4-1-2-7-16(13)14/h1-12H,(H,22,23)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTAZGRNFQNQAX-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C\C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-N-(2,4-difluorophenyl)-3-(naphthalen-1-yl)prop-2-enamide, also known by its CAS number 329779-58-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H13F2NO, with a molecular weight of 309.32 g/mol. The compound features a naphthalene moiety and a difluorophenyl group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly in relation to its potential anticancer properties and receptor interactions.

Anticancer Activity

Research indicates that compounds containing fluorinated aromatic groups often exhibit significant antiproliferative effects against cancer cell lines. For instance, similar fluorinated compounds have shown potent activity against sensitive cancer cells through mechanisms involving metabolic activation and DNA interaction .

Table 1: Summary of Antiproliferative Activities

CompoundCell LineIC50 (µM)Mechanism of Action
DF 203Breast1.5CYP1A1 induction
5F 203Ovarian2.0DNA adduct formation
This compoundTBDTBDTBD

Note: TBD = To Be Determined

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Receptor Modulation : Similar compounds have been shown to interact with various receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.
  • Metabolic Activation : The metabolism of fluorinated compounds can lead to the formation of reactive species that bind to cellular macromolecules, inducing cell death in sensitive cancer cells .

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of related compounds to optimize their efficacy and reduce toxicity. For example, modifications in the aromatic rings significantly impacted the antiproliferative activity against cancer cell lines .

Case Study: SAR Analysis
A comparative analysis revealed that substituents on the phenyl ring could enhance or diminish the activity:

SubstituentActivity Level
2-FluoroHigh
4-FluoroModerate
No SubstituentLow

This suggests that the presence and position of fluorine atoms are crucial for maintaining biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of the target compound and its analogues from the evidence:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Substituents on Amide Nitrogen pKa (Predicted)
Target: (2Z)-N-(2,4-Difluorophenyl)-3-(naphthalen-1-yl)prop-2-enamide Not reported Amide, Naphthalene, Z-enamide 2,4-Difluorophenyl
(2Z)-N-[2-(Morpholin-4-yl)ethyl]-3-(naphthalen-1-yl)prop-2-enamide C₁₉H₂₂N₂O₂ 310.39 Amide, Naphthalene, Morpholine 2-(Morpholin-4-yl)ethyl 14.80 ± 0.46
(2Z)-N-(4-Methylphenyl)-3-phenyl-2-[(2E)-3-phenylprop-2-enamido]prop-2-enamide C₂₅H₂₂N₂O₂ 382.46 Bis-amide, Phenyl, Z/E-enamide 4-Methylphenyl
(2Z)-3-(2,4-Dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide C₁₅H₁₁Cl₂NO₂S 324.22 Thioamide, Hydroxyl, Dichlorophenyl Phenyl
Key Observations:

Backbone Similarities: All compounds share a Z-configured enamide or enethioamide core.

Amide vs. Thioamide : The thioamide in ’s compound replaces the oxygen atom with sulfur, altering hydrogen-bonding capacity and electronic properties. Thioamides typically exhibit lower basicity and greater resistance to enzymatic degradation compared to amides .

The morpholinoethyl substituent in ’s compound adds polarity and may improve aqueous solubility due to morpholine’s hydrophilic nature . Chlorine in ’s compound increases lipophilicity and steric bulk, which could influence membrane permeability .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy : Amide carbonyl stretches (~1670 cm⁻¹) are consistent across analogues (e.g., ), while thioamides () show C=S stretches near 1364 cm⁻¹ .
  • NMR Trends : ’s compound displays a hydroxyl proton at δ 14.75 ppm (¹H NMR) and a thioamide carbon at δ 165.0 ppm (¹³C NMR), distinct from amide resonances in other compounds .
  • Crystallography : ’s compound exhibits a planar enethioamide core stabilized by intramolecular hydrogen bonding (O–H⋯S), a feature absent in amide analogues .

Physicochemical and Predicted Properties

  • Solubility: The morpholinoethyl group in ’s compound likely enhances water solubility compared to the target’s difluorophenyl group, which is more lipophilic .
  • Boiling Point : ’s compound has a predicted boiling point of 564.6°C, reflecting high thermal stability due to its rigid naphthalene core .
  • pKa : The basic morpholine nitrogen in ’s compound (pKa ~14.8) contrasts with the acidic hydroxyl group (pKa ~10–12) in ’s thioamide .

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